molecular formula C10H11NO2 B1611531 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 61346-59-6

4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B1611531
CAS No.: 61346-59-6
M. Wt: 177.2 g/mol
InChI Key: RYKWENLBNLTGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is a heterocyclic compound that features an indene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the hydrogenation of indene derivatives followed by amination and carboxylation reactions. For instance, starting from 2,3-dihydroindene, the compound can be synthesized through a series of steps including nitration, reduction, and carboxylation .

Industrial Production Methods: Industrial production methods for this compound often involve catalytic hydrogenation processes. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity. The use of catalysts such as palladium or platinum on carbon supports is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins on cell surfaces. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8H,4-5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKWENLBNLTGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70488114
Record name 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61346-59-6
Record name 4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70488114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 3
4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 4
4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 5
4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 6
4-Amino-2,3-dihydro-1H-indene-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.